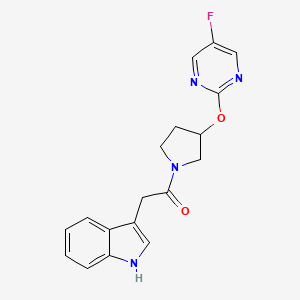

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-13-9-21-18(22-10-13)25-14-5-6-23(11-14)17(24)7-12-8-20-16-4-2-1-3-15(12)16/h1-4,8-10,14,20H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWGOGAROZQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that combines a pyrrolidine ring, a fluoropyrimidine moiety, and an indole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and drug development. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Structural Features:

- Pyrrolidine Ring : Known for its role in various biological activities.

- Fluoropyrimidine Moiety : Associated with anticancer properties.

- Indole Group : Often implicated in neuropharmacological effects.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine component may bind to nucleic acids or proteins, influencing their functions. The pyrrolidine ring enhances binding affinity, potentially leading to the modulation of various signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance, fluorinated pyrimidines are well-documented for their efficacy against various cancer types due to their ability to interfere with nucleic acid synthesis.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine, indole | Potential anticancer |

Neuropharmacological Effects

The indole structure is known for its involvement in neuropharmacology, particularly in the modulation of serotonin receptors. This compound may exhibit properties that affect mood and cognitive functions.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar compounds, researchers found that derivatives of fluoropyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives. The results indicated that these compounds could mitigate neurodegeneration in animal models, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone with structurally related compounds, emphasizing molecular features, synthesis, and inferred properties:

*Calculated from molecular formula C19H18FN5O2.

Key Observations:

Structural Flexibility :

- Replacement of pyrrolidine with azetidine (smaller ring) or piperidine (larger ring) alters conformational flexibility and steric interactions, impacting target binding .

- Fluorine substitution is prevalent across analogs, often at pyrimidine/pyridine positions, suggesting a design strategy to optimize electronic and metabolic properties .

Oxadiazole and pyrimidine cores in related compounds are associated with kinase inhibition or antiproliferative effects .

Synthetic Routes :

- Common methods include coupling reactions (e.g., amide formation) and nucleophilic substitutions, as seen in and . The target compound’s synthesis likely involves similar steps, such as reacting a pyrrolidine derivative with a fluoropyrimidine intermediate.

Pharmacological Implications: Indole-containing analogs (e.g., RCS-8, AM2201 in and ) are psychoactive, suggesting the target compound’s indole-ethanone moiety may interact with CNS receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.